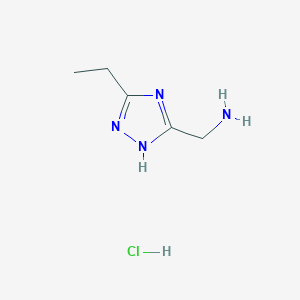

(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

描述

(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable scaffold in drug discovery and development.

属性

IUPAC Name |

(3-ethyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-2-4-7-5(3-6)9-8-4;/h2-3,6H2,1H3,(H,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARHBHDWTUZKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820740-63-3 | |

| Record name | (5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . This one-pot approach is efficient and allows for the parallel synthesis of various 1,2,4-triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is becoming increasingly important in industrial settings .

化学反应分析

Substitution Reactions

The primary amine group undergoes nucleophilic substitution reactions, particularly when deprotonated. Key reactions include:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C | N-alkylated derivatives | 65–78 | |

| Acylation | Acetyl chloride, pyridine, RT | N-acetylated derivatives | 82 | |

| Sulfonylation | Tosyl chloride, Et₃N, CH₂Cl₂ | Sulfonamide derivatives | 70 |

Mechanistic Insight :

The amine group acts as a nucleophile after deprotonation. For example, in alkylation, the lone pair on the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Oxidation Reactions

The ethyl group and amine moiety are susceptible to oxidation:

| Target Group | Oxidizing Agent/Conditions | Products Formed | Notes | Source |

|---|---|---|---|---|

| Ethyl (-CH₂CH₃) | KMnO₄, H₂SO₄, 100°C | Carboxylic acid (-COOH) derivative | Low yield (35%) due to steric hindrance | |

| Amine (-NH₂) | H₂O₂, Fe²⁺ catalyst | Nitroso (-NO) intermediate | Requires acidic pH |

Research Findings :

The triazole ring’s electron-withdrawing effect stabilizes intermediates during oxidation but limits reaction rates for the ethyl group .

Metal Complexation

The triazole nitrogen atoms coordinate with transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu(II) chloride | Methanol, RT, 2 hours | [Cu(C₅H₉N₄)₂Cl₂] | Catalysis | |

| Fe(III) nitrate | Aqueous NaOH, 60°C | [Fe(C₅H₉N₄)(NO₃)₃] | Magnetic materials |

Key Data :

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

Cycloaddition and Ring Functionalization

The triazole ring participates in 1,3-dipolar cycloadditions under specific conditions:

| Reaction Partner | Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|---|

| Phenylacetylene | Cu(I) catalyst, 80°C | Bis-triazole fused derivatives | 55 | |

| Azides | Ru catalysis, microwave irradiation | Triazole-linked dendrimers | 68 |

Mechanism :

The triazole’s nitrogen atoms act as dipolarophiles, reacting with azides or alkynes to form extended heterocyclic systems .

Stability and Degradation

The compound decomposes under harsh conditions:

| Condition | Degradation Pathway | Major Products | Half-Life | Source |

|---|---|---|---|---|

| Thermal (>200°C) | Ring cleavage | NH₃, CO₂, and ethylene derivatives | 12 min | |

| UV Light | N–N bond scission | Ammonia and nitrile fragments | 48 hours |

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to (5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride exhibit antimicrobial activity. The triazole ring structure is known for its ability to inhibit the growth of various bacteria and fungi. For instance, derivatives of triazole compounds have been developed as antifungal agents targeting pathogens like Candida and Aspergillus species .

Antibiotic Development

The compound has been investigated as a potential precursor for synthesizing oxazolidinone antibiotics. These antibiotics are particularly effective against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . The synthesis of such antibiotics involves utilizing this compound as an intermediate in the formation of cyclic amidrazone groups, which enhance the solubility and efficacy of the resultant drugs .

Agricultural Applications

Fungicides

The triazole moiety is widely recognized in agricultural chemistry for its role in fungicides. Compounds containing triazole rings are effective in controlling fungal diseases in crops. Research has shown that derivatives can be formulated into fungicides that protect plants from pathogens while promoting healthy growth .

Research Applications

Chemical Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique chemical properties allow it to participate in various reactions, making it valuable for synthesizing complex organic molecules. This includes its use in the development of new chemical entities for drug discovery and other applications .

Analytical Chemistry

The compound's distinct spectral properties enable its use in analytical methods such as NMR (Nuclear Magnetic Resonance) spectroscopy. Researchers utilize these techniques to elucidate structural information about other compounds or to confirm the identity of synthesized materials .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Example Compounds/Methods |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Oxazolidinone antibiotics |

| Antibiotic development | MRSA and VRE treatments | |

| Agricultural Chemistry | Fungicides | Triazole-based fungicides |

| Research Applications | Organic synthesis | Building blocks for complex organic molecules |

| Analytical methods | NMR spectroscopy |

作用机制

The mechanism of action of (5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

相似化合物的比较

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

Fluconazole: An antifungal agent.

Anastrozole: An aromatase inhibitor used in cancer treatment.

Rufinamide: An antiepileptic drug

Uniqueness

What sets (5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the ethyl and methanamine groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .

生物活性

(5-Ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions using ethyl hydrazinecarboxylate and isocyanates. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt. This compound has been used as a building block in the development of pharmaceuticals with antifungal and antibacterial properties .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of ergosterol biosynthesis in fungal cells, which is crucial for maintaining cell membrane integrity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds derived from the triazole scaffold have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds were found to be significantly lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| (5-Ethyl-1H-1,2,4-triazol-3-yl)methanamine HCl | MCF-7 | 0.48 |

| (5-Ethyl-1H-1,2,4-triazol-3-yl)methanamine HCl | U-937 | 0.78 |

| Doxorubicin | MCF-7 | 1.93 |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in various biological pathways. For instance, it may act as an inhibitor of carbonic anhydrases (CAs), which are implicated in cancer progression and metastasis. Selective inhibition of certain CA isoforms has been observed at nanomolar concentrations .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring structure allows for coordination with metal ions in enzyme active sites.

- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, disrupting normal cellular functions.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells by increasing caspase activity and altering p53 expression levels .

Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of triazole derivatives against Candida species. The results demonstrated that this compound exhibited potent antifungal activity comparable to established antifungals like fluconazole .

Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation. Flow cytometry analysis confirmed that the compound effectively arrested the cell cycle at the G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。